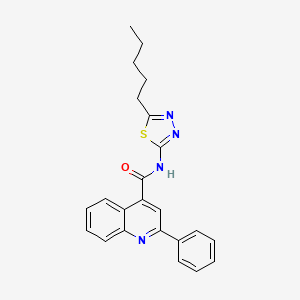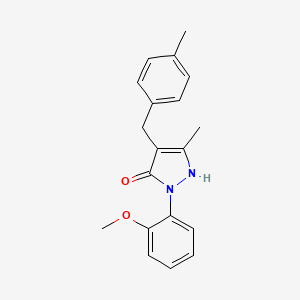![molecular formula C16H21N3OS2 B4540308 5-{[(2-methylbenzyl)thio]methyl}-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4540308.png)
5-{[(2-methylbenzyl)thio]methyl}-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
1,2,4-Triazole derivatives are heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. These compounds exhibit a wide range of biological activities and have applications in medicinal chemistry, agriculture, and materials science. The specific compound incorporates a triazole ring substituted with a 2-methylbenzylthio group and a tetrahydro-2-furanylmethyl group, suggesting unique reactivity and potential applications.
Synthesis Analysis
The synthesis of triazole derivatives typically involves cyclization reactions, where precursors like hydrazides and carboxylic acids or their derivatives undergo condensation reactions under specific conditions. For compounds similar to the one , methods like the Mannich reaction may be employed to introduce various substituents into the triazole ring, enhancing its chemical diversity and potential for targeted applications (Koparır, Çetin, & Cansiz, 2005).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by their planar triazole ring, which contributes to the molecule's stability and reactivity. Structural analyses, including X-ray diffraction and NMR spectroscopy, provide insights into the configuration of substituents around the triazole ring, influencing the molecule's overall properties and reactivity patterns (Xu et al., 2006).
Chemical Reactions and Properties
Triazole derivatives engage in a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. These reactions are facilitated by the electron-rich nature of the triazole ring and its substituents, enabling the formation of complex molecules with potential biological activity. Aminomethylation and cyanoethylation are common modifications that introduce new functional groups into the triazole framework, impacting the molecule's chemical behavior and interaction with biological targets (Hakobyan et al., 2017).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points, solubility, and crystal structure, are influenced by their molecular structure and substituents. These properties are critical for the compound's stability, formulation, and application in various fields. Triazole derivatives demonstrate a range of solubilities in organic solvents and water, depending on the nature of their substituents, which is crucial for their application in biological systems (Maddila, Pagadala, & Jonnalagadda, 2015).
Chemical Properties Analysis
The chemical properties of triazole derivatives, including reactivity, biological activity, and interaction with other molecules, are central to their application in drug design, agriculture, and materials science. The presence of the triazole ring imparts compounds with the ability to bind to various biological targets, influencing their pharmacological and toxicological profiles. Modifications to the triazole ring, such as the introduction of thioether or furanyl groups, can enhance these interactions, leading to compounds with specific biological activities (Srivastava et al., 2016).
Propriétés
IUPAC Name |
3-[(2-methylphenyl)methylsulfanylmethyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS2/c1-12-5-2-3-6-13(12)10-22-11-15-17-18-16(21)19(15)9-14-7-4-8-20-14/h2-3,5-6,14H,4,7-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPDRIHPPCVZMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC2=NNC(=S)N2CC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(2-methylbenzyl)sulfanyl]methyl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-methyl-1H-pyrazol-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4540253.png)
![methyl 4-ethyl-5-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4540259.png)
![4-chloro-3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B4540264.png)
![ethyl 4-[({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4540270.png)
![ethyl 2-({[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4540273.png)
![methyl 5-(aminocarbonyl)-4-methyl-2-({[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4540275.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4540281.png)
![7-(2-chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4540285.png)

![ethyl 4-{[5-(acetylamino)-1-isopropyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4540295.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B4540303.png)
![5-methoxy-N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B4540317.png)
![N-(2-methoxy-5-methylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4540325.png)